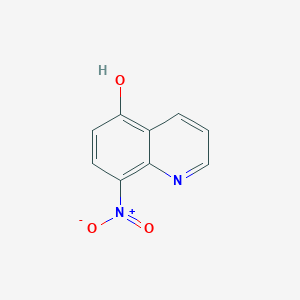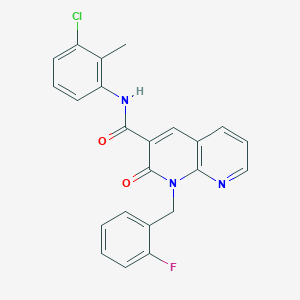
N-(3-chloro-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-N-(2-fluorobenzyl)-2-Methylaniline” is a chemical compound with the molecular formula C14H13ClFN . It’s also known by the synonym "Benzenemethanamine, N-(3-chloro-2-methylphenyl)-2-fluoro-" .
Molecular Structure Analysis
The molecular weight of “3-Chloro-N-(2-fluorobenzyl)-2-Methylaniline” is 249.71 . The MDL Number is MFCD11124538 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-N-(2-fluorobenzyl)-2-Methylaniline” are not fully detailed in the sources I found .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research on pyridonecarboxylic acids, a category that includes compounds similar to N-(3-chloro-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, has demonstrated their effectiveness as antibacterial agents. These compounds have been synthesized and tested for their in vitro and in vivo antibacterial activity, showing promising results against various bacterial strains. The structure-activity relationships explored in these studies highlight the significance of specific substituents for enhancing antibacterial potency (Egawa et al., 1984).
Anticancer Agents
A body of research has focused on the synthesis and cytotoxic activity of carboxamide derivatives, including those structurally related to the compound , against various cancer cell lines. These studies have identified potent cytotoxicity in compounds bearing diverse substituents, offering insights into potential therapeutic applications for treating cancers (Deady et al., 2005).
Organic Electronics
Another interesting application area is in the field of organic electronics, where naphthalene tetracarboxylic diimides derivatives, related to the given compound, have been synthesized and used to fabricate organic field-effect transistors (OFETs). These materials have shown high thermal stability, air-stable electron transport, and impressive electron mobility, highlighting their potential in electronic devices (Peng & Li, 2018).
Synthetic Methodologies
Research has also been dedicated to the synthesis methodologies of related compounds, aiming at improving efficiency and yield for potential industrial applications. For example, studies have detailed efficient synthesis routes for key intermediates used in the production of biologically active drugs, showcasing the importance of these compounds in drug development processes (Zhang et al., 2019).
NK1 Receptor Antagonists
Compounds in this class have been evaluated for their antagonistic activities against the tachykinin NK1 receptor, showing significant potential for treating bladder function disorders and other medical conditions. The detailed studies on their synthesis, biological evaluation, and stereochemistry provide valuable insights into the development of new therapeutic agents (Natsugari et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-14-18(24)8-4-10-20(14)27-22(29)17-12-15-7-5-11-26-21(15)28(23(17)30)13-16-6-2-3-9-19(16)25/h2-12H,13H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXCJTGEZUVWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid](/img/structure/B2843372.png)
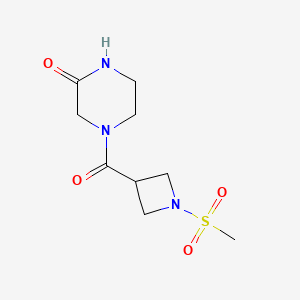
![N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2843375.png)
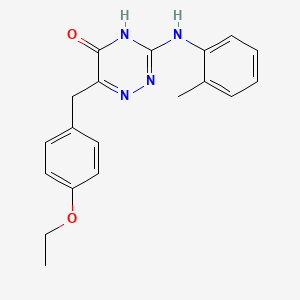
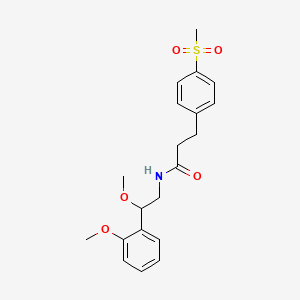


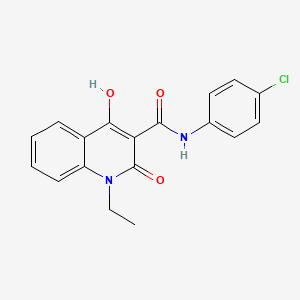
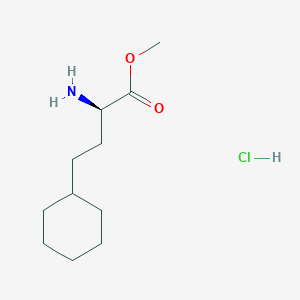
![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)
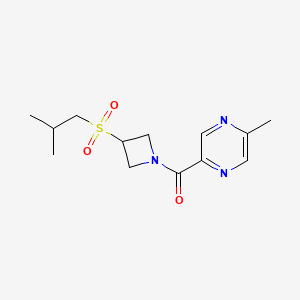

![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)
